4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that combines a triazole ring with phenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenylacetylene and an azide derivative are commonly used.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce triazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine
In medicine, the compound’s potential anti-inflammatory and anticancer properties are of particular interest. Research is ongoing to determine its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to innovative applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole-5-carboxamide: Lacks the thiophene group but shares the triazole and phenyl moieties.
N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide: Similar structure but without the phenyl group.
4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness
The uniqueness of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide lies in its combination of the triazole, phenyl, and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(15-9-11-7-4-8-20-11)13-12(16-18-17-13)10-5-2-1-3-6-10/h1-8,12-13,16-18H,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFXYHVVIPAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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